molecular formula C4H2BrFN2 B1522189 4-Bromo-5-fluoropyrimidine CAS No. 1003706-87-3

4-Bromo-5-fluoropyrimidine

Cat. No.: B1522189
CAS No.: 1003706-87-3
M. Wt: 176.97 g/mol
InChI Key: PPJOFMHOVLXHPA-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoropyrimidine is a heterocyclic organic compound that contains both nitrogen and halogen atoms in its structure. It is a derivative of pyrimidine, a 6-membered heterocycle with two nitrogen heteroatoms .


Molecular Structure Analysis

The molecular formula of this compound is C4H2BrFN2 . It has a molecular weight of 176.98 .


Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It should be stored at a temperature between 2-8°C . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Drug Development

4-Bromo-5-fluoropyrimidine plays a crucial role in the synthesis of various pharmaceutical compounds. For instance, it is a key component in the creation of kinase inhibitors, which are vital in cancer treatment. Wada et al. (2012) demonstrated the synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the importance of this compound in developing anticancer agents (Wada et al., 2012).

Metabolism and Toxicity Studies

The metabolism and potential toxicity of fluoropyrimidine compounds, which include derivatives like this compound, are significant areas of research. Verbitskiy et al. (2016) explored the antitubercular activity of various fluorinated pyrimidines, offering insights into the therapeutic potential and metabolic pathways of these compounds (Verbitskiy et al., 2016).

Pharmacogenetics and Patient Safety

In clinical settings, understanding the genetic factors that influence the response to fluoropyrimidine-based treatments, including derivatives of this compound, is crucial. Henricks et al. (2017) discussed the importance of DPYD genotype-guided dose individualization in fluoropyrimidine therapy to improve patient safety, a critical consideration for compounds like this compound (Henricks et al., 2017).

Noninvasive Drug Studies

Research has also focused on noninvasive methods to study fluoropyrimidines. Wolf et al. (2003) explored the use of fluoropyrimidines in noninvasive drug studies, an area of research that could benefit the understanding and application of this compound (Wolf et al., 2003).

Chemotherapy and Cardiotoxicity

The cardiotoxicity associated with fluoropyrimidine drugs, which could extend to compounds like this compound, is a significant area of concern. Depetris et al. (2018) provided a comprehensive review of fluoropyrimidine-induced cardiotoxicity, shedding light on the potential cardiovascular effects of these compounds (Depetris et al., 2018).

Safety and Hazards

4-Bromo-5-fluoropyrimidine is considered hazardous. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-5-fluoropyrimidine, similar to other fluoropyrimidines, is the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair .

Mode of Action

This compound, like other fluoropyrimidines, is thought to exert its effect by binding to thymidylate synthase in a ternary complex with the folate cofactor, N5–10-methylenetetrahydrofolate . This binding inhibits the conversion of dUMP to dTMP by thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The inhibition of thymidylate synthase by this compound leads to an imbalance in the pool of deoxynucleotides, particularly an increase in the dATP/dTTP ratio . This imbalance disrupts DNA synthesis and repair, resulting in lethal DNA damage . Additionally, the accumulation of dUMP may lead to increased levels of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA .

Pharmacokinetics

The pharmacokinetics of this compound are likely to be similar to those of other fluoropyrimidines. Fluoropyrimidines are typically metabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting step in their catabolism . Variability in DPD activity can lead to differences in the pharmacokinetics and bioavailability of fluoropyrimidines .

Result of Action

The result of the action of this compound is the disruption of DNA synthesis and repair, leading to DNA damage and ultimately cell death . This makes it a potentially effective agent in the treatment of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic variations in enzymes involved in the metabolism of fluoropyrimidines, such as DPD, can affect the drug’s toxicity and efficacy . Furthermore, the drug’s action may be influenced by interactions with other drugs or substances, the patient’s overall health status, and other individual-specific factors .

Properties

IUPAC Name

4-bromo-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-4-3(6)1-7-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJOFMHOVLXHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660788
Record name 4-Bromo-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003706-87-3
Record name 4-Bromo-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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